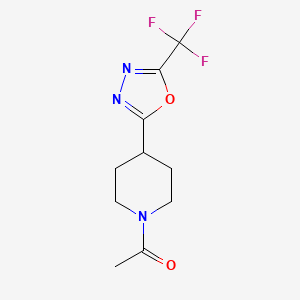

1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

This compound features a piperidine core linked to a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety via an ethanone bridge. Its synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitutions, as seen in analogous compounds .

Propriétés

IUPAC Name |

1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O2/c1-6(17)16-4-2-7(3-5-16)8-14-15-9(18-8)10(11,12)13/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYJWPGREIENHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or acyl groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a piperidine ring substituted with a trifluoromethylated oxadiazole moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. The 1,3,4-oxadiazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial and fungal strains. The incorporation of the piperidine moiety may enhance these effects by improving solubility and bioavailability .

Anticancer Potential

Compounds containing oxadiazole rings have been investigated for their anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation through various pathways. Preliminary studies suggest that 1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone could serve as a lead compound for further development in cancer therapeutics .

Neuropharmacology

The piperidine structure is associated with various neuropharmacological activities. Compounds with similar frameworks have been studied for their potential to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts. This underscores the potential effectiveness of 1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone in developing new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro studies on similar oxadiazole derivatives revealed significant cytotoxic effects against various cancer cell lines. The findings suggest that the trifluoromethyl substitution plays a crucial role in enhancing anticancer activity by promoting apoptosis in cancer cells .

Mécanisme D'action

The mechanism of action of 1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxadiazole ring may facilitate interactions with biological macromolecules. The piperidine moiety can contribute to the compound’s overall stability and solubility.

Comparaison Avec Des Composés Similaires

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Activité Biologique

1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety. The structural formula can be represented as follows:

This compound is characterized by its trifluoromethyl group, which significantly influences its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of biological activities, particularly in anticancer applications. For instance, derivatives of oxadiazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that certain oxadiazole derivatives increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal activities. The mechanism is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Enzyme Inhibition

Another notable biological activity is the inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Some oxadiazole derivatives have been reported to selectively inhibit specific isoforms of CAs at nanomolar concentrations. This inhibition can be crucial in developing treatments for conditions such as glaucoma and cancer .

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of 1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that further structural modifications could enhance its potency and selectivity against cancer cells .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of the compound was assessed against several bacterial strains. The results showed that it possessed notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Research Findings Summary Table

Q & A

Q. What are the key challenges in synthesizing 1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling with the piperidine-ethanone moiety. Key challenges include low yields due to steric hindrance from the trifluoromethyl group and side reactions during cyclization. Optimization strategies include:

- Using catalysts like Cu(I) or Pd(0) to facilitate coupling reactions .

- Maintaining inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Employing polar aprotic solvents (e.g., DMF, DCM) for better solubility of intermediates .

- Monitoring reaction progress via HPLC or TLC to isolate intermediates and minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR spectroscopy (¹H/¹³C/¹⁹F): Resolves structural details, including trifluoromethyl group orientation and piperidine ring conformation .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects impurities .

- IR spectroscopy : Identifies functional groups (e.g., C=O in ethanone, C-F stretching) .

- X-ray crystallography : Provides definitive bond lengths/angles for the oxadiazole-piperidine junction .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based protocols .

- Antimicrobial susceptibility testing : Use microdilution methods against Gram-positive/negative bacterial strains .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and metabolic stability?

The electron-withdrawing trifluoromethyl group stabilizes the oxadiazole ring, enhancing resistance to enzymatic degradation. Computational studies (DFT) show it increases lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility. In vitro metabolic assays (e.g., liver microsomes) reveal slower oxidation compared to non-fluorinated analogs .

Q. What computational methods can predict binding modes with biological targets?

- Molecular docking (AutoDock Vina, Glide): Models interactions with receptors like COX-2 or EGFR, highlighting key hydrogen bonds with the oxadiazole ring .

- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent effects (e.g., piperidine substitution patterns) with bioactivity .

Q. How can structural analogs be designed to improve potency while minimizing toxicity?

- Piperidine modifications : Introduce methyl or hydroxy groups to enhance target affinity .

- Oxadiazole substituent variation : Replace trifluoromethyl with cyano or nitro groups to tune electronic effects .

- Ethanone replacement : Substitute acetyl with propanone or benzoyl groups to alter pharmacokinetics .

Q. How should contradictory data on biological activity between studies be resolved?

Contradictions often arise from differences in compound purity or assay conditions. Recommended steps:

- Validate purity via orthogonal methods (e.g., HPLC + NMR) .

- Standardize assay protocols (e.g., ATP levels in cytotoxicity assays) .

- Replicate studies under controlled conditions (e.g., pH, serum concentration) .

Q. What strategies enhance metabolic stability for in vivo studies?

- Deuterium incorporation : Replace labile hydrogen atoms in the piperidine or ethanone groups .

- Prodrug design : Mask the acetyl group with ester prodrugs to improve oral bioavailability .

- CYP450 inhibition assays : Identify metabolic hotspots using recombinant enzymes .

Q. Can enantiomeric purity impact bioactivity, and how can stereoisomers be synthesized?

Enantiomers may exhibit divergent binding affinities. Asymmetric synthesis methods include:

- Chiral auxiliaries during piperidine ring formation .

- Enzymatic resolution of racemic mixtures using lipases .

- Chiral HPLC for separation and characterization .

Q. What synergistic effects are observed when combining this compound with other therapeutics?

- Anticancer combinations : Co-administration with cisplatin enhances apoptosis in in vitro models via ROS amplification .

- Antimicrobial synergism : Pairing with β-lactam antibiotics reduces MIC values against MRSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.